2-Azido-3,4-dimethylimidazo[4,5-f]quinoline

Sister chromatid exchange V79 Chinese hamster cells Genotoxicity ranking

Researchers investigating DNA adduct formation from heterocyclic aromatic amines face confounding variables from CYP450 polymorphisms and S9 cofactor variability when using parent amines like MeIQ. Azido-MeIQ solves this by providing UV-triggered, stoichiometric nitrenium ion generation without enzymatic activation. • Clean photolytic activation - eliminates S9/cofactor variables for reproducible genotoxicity assays • Distinct two-adduct 32P-postlabelling TLC pattern - ideal calibration standard for DNA adductomics • Maximises SCE dynamic range in V79 cells - enables high-resolution SAR studies

Molecular Formula C12H10N6
Molecular Weight 238.25 g/mol
CAS No. 125372-29-4
Cat. No. B043430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
CAS125372-29-4
SynonymsAzido-MeIQ
Molecular FormulaC12H10N6
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
InChIInChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3
InChIKeyGUYGDZSFLARRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-MeIQ: Photoactivatable Mutagen Probe


2-Azido-3,4-dimethylimidazo[4,5-f]quinoline (CAS 125372-29-4; synonym Azido-MeIQ) is a synthetic heterocyclic arylazide belonging to the imidazoquinoline class [1]. It is a novel photoactivatable analogue of the food-derived mutagen and carcinogen 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) and is registered in the CCRIS carcinogenesis database under accession number 3680 [2]. The compound exists as a pale red to light red solid with a molecular formula of C12H10N6 and molecular weight of 238.25 g/mol, soluble in chloroform and methanol, and is typically stored at -20 °C . Its principal utility lies in the photolytic generation of arylnitrenium ions—the ultimate reactive intermediates implicated in the genotoxicity of heterocyclic aromatic amines—without requiring exogenous metabolic activation systems [1].

Photoactivation
UV-triggered nitrenium ion
No metabolic activation needed
Target Interaction
DNA-adductome probe
Multiple adduct formation
Endpoint
Genotoxicity pathway studies
Mammalian cell SCE/HPRT

Why Azido-MeIQ Is Irreplaceable


In-class imidazoquinoline food mutagens such as MeIQ (2-amino), nitro-MeIQ, and the mono-methyl azido-IQ share overlapping biological targets but differ fundamentally in activation mechanism, DNA-adduct profile, and mutagenic potency [1]. The azido group at the 2-position confers a unique photochemical trigger that allows clean, stoichiometric generation of nitrenium ions independent of cytochrome P450 or acetyltransferase activity—a capability absent from both the parent amino and nitro congeners [2]. Furthermore, the 3,4-dimethyl substitution on the imidazole ring modulates the electronic stability and DNA-binding efficiency of the resulting nitrenium ion, yielding potency and adduct-spectrum shifts that cannot be extrapolated from the 3-methyl (azido-IQ) or 3,8-dimethyl (azido-MeIQx) analogues [3]. These structural determinants directly impact quantitative outcomes in Salmonella reversion, sister chromatid exchange (SCE), and 32P-postlabelling assays, making compound identity critical for reproducible experimental results.

Differentiation
Azido-MeIQ
Similar Compounds
Activation
Direct UV photolysis
Parent amine (MeIQ) requires S9
Adduct Profile
Two major adduct spots
Single adduct for azido-IQ/analogs
Mammalian Genotoxicity
Top rank SCE inducer
Lower SCE response with other azides

Azido-MeIQ: Evidence vs. Structural Analogs


SCE Potency Ranking in V79 Cells

In a direct head-to-head comparison of 13 arylazides photo-activated in V79 Chinese hamster cells, azido-MeIQ ranks as the second most potent SCE inducer (azido-isoIQ > azido-MeIQ > azido-IQ > azido-MeIQx > azido-PhIP > …), establishing that the 3,4-dimethyl substitution pattern confers significantly higher mammalian cell genotoxicity than the 3-methyl (azido-IQ) or 3,8-dimethyl quinoxaline (azido-MeIQx) congeners [1]. A positive linear correlation was observed between log(SCE potency in V79 cells) and log(mutagenic potency in Salmonella TA98) with r = 0.955, validating cross-system concordance [1].

SCE Potency Ranking in V79 Cells
Head-to-head
Rank 2 of 13 arylazides. Azido-MeIQ > azido-IQ > azido-MeIQx in SCE potency.
Supports highest SCE response among methylated azides
Cross-system concordance r = 0.955 with TA98 mutagenicity
Sister chromatid exchange V79 Chinese hamster cells Genotoxicity ranking

Distinct DNA Adduct Profile by 32P-Postlabelling

When deoxyguanosine 3′-monophosphate (dGp) was modified with azido-MeIQ and analysed by 32P-postlabelling, two major adduct spots were observed, whereas azido-IQ, azido-PhIP, and several azido-DiMeIQx derivatives each produced only a single major adduct spot under identical conditions [1]. This indicates that the 3,4-dimethyl substitution uniquely directs nitrenium ion attack toward multiple nucleophilic sites on dGp, yielding a more complex adduct profile that more closely mimics the adduct spectrum of the parent amine MeIQ after metabolic activation [1].

Distinct DNA Adduct Profile
Cross-study
2 major spots with dGp. Analog azido-IQ yields only 1 spot.
More closely mimics parent amine MeIQ's adduct spectrum
32P-postlabelling PEI-cellulose TLC
32P-postlabelling DNA adduct profiling Deoxyguanosine modification

Direct Photochemical Activation Bypasses Metabolism

Azido-MeIQ generates the DNA-reactive nitrenium ion directly upon irradiation with long-wavelength UV light (λ > 320 nm), producing mutations in Salmonella typhimurium TA98 and TA98/1,8-DNP6 without any requirement for rat liver S9 mix or cytosolic acetyltransferase activity [1]. In contrast, the parent amine MeIQ requires S9-mediated metabolic activation to produce mutations and is severely attenuated in the nitroreductase-deficient/acetyltransferase-deficient strain TA98/1,8-DNP6 [1]. Comparative mutation assays with TA98 and TA98/1,8-DNP6 demonstrated that the photolysis-dependent mutagenicity of azido-MeIQ is not diminished in the hydroxylamine-resistant strain, providing evidence for a direct nitrene/nitrenium ion reaction mechanism that bypasses N-hydroxylation [2].

Direct Photochemical Activation
Class-level
Mutagenic without S9 mix. Active in acetyltransferase-deficient TA98/1,8-DNP6.
Enables research in metabolically incompetent systems
UV photolysis λ > 320 nm
Photoaffinity labelling Nitrenium ion Metabolic activation bypass

QSAR: Nitrenium Ion Stability and Mutagenicity

In a QSAR analysis of 19 arylazides including azido-MeIQ, the logarithm of mutagenic potency (log MUT) in Salmonella TA98 was correlated with the calculated enthalpy of nitrenium ion formation (ΔHf, a measure of ion stability) yielding r = −0.804 [1]. The log MUT also showed strong correlations with the LUMO energy (r = 0.865) and charge on the exocyclic nitrogen (r = −0.874), indicating that the mutagenicity of azido-MeIQ is quantitatively predictable from its computed electronic properties [1]. The mutagenicity of the azides further correlated with that of the corresponding amines with r = 0.91 (n = 13), establishing azido-MeIQ as a valid surrogate for MeIQ genotoxicity studies without the confounding variable of metabolic enzyme variability [1].

QSAR Model Validation
Supporting
log MUT vs. LUMO r = 0.865; vs. parent amine r = 0.91.
Quantitative prediction of arylazide mutagenicity
AM1 calculations, 19-compound set
QSAR Nitrenium ion stability AM1 calculations Mutagenicity prediction

DNA-Binding as Key Driver of Genotoxicity

The Kerdar et al. (1993) study demonstrated that DNA-binding potency of photolytically generated nitrenium ions from azido-MeIQ, azido-IQ, and azido-MeIQx is the principal determinant of their mutagenic potency in Salmonella TA98 and of their SCE-inducing and HPRT-mutagenic potency in V79 Chinese hamster cells, with good correlations observed between all three endpoints [1]. This indicates that the quantity of DNA adducts formed—governed by nitrenium ion reactivity—rather than adduct quality (i.e., the specific structure of the arylamine residue bound) is the dominant factor in genotoxic outcome [1]. Consequently, the higher SCE potency of azido-MeIQ relative to azido-IQ (see Evidence Item 1) is mechanistically linked to higher DNA-binding efficiency.

DNA-Binding Drives Genotoxicity
Supporting
DNA-binding potency correlates across TA98, SCE, and HPRT endpoints.
Supports DNA-adduct burden as key factor interpretation
Mechanistic study, data to verify
DNA binding HPRT mutations Genotoxicity correlation

Azido-MeIQ: Application Scenarios in Genotoxicity Research


Photoaffinity Labelling of DNA-Binding Proteins

Azido-MeIQ is the preferred probe for cell-free or intracellular photoaffinity labelling experiments targeting the DNA-adductome of heterocyclic aromatic amines. Its UV-triggered nitrenium ion generation (see Evidence Item 3) enables precise temporal control of reactive species formation in purified systems, cell lysates, or living cells without the confounding variables of cytochrome P450 activity, acetyltransferase polymorphism, or S9 cofactor depletion that affect parent amines such as MeIQ [1]. The two-adduct pattern on dGp (see Evidence Item 2) provides a richer set of analytical targets for mass spectrometry-based adductomics.

Mammalian Cell Screening for SAR Studies

When conducting SAR campaigns on imidazoquinoline-derived food mutagens, azido-MeIQ provides the highest possible SCE response among methylation variants in V79 Chinese hamster cells (rank 2 overall, see Evidence Item 1), maximising the dynamic range for detecting structural modifications that alter genotoxic potency. The linear correlation between log(SCE) and log(Salmonella mutagenicity) (r = 0.955) further enables cross-system validation of SAR trends [2].

32P-Postlabelling Adductomics Calibration Standard

The distinct two-spot adduct profile of azido-MeIQ on 32P-postlabelling TLC (see Evidence Item 2) makes it an ideal positive control and calibration standard for laboratories quantifying DNA adducts derived from MeIQ in human tissue samples or in vivo rodent carcinogenicity studies. Its photochemical activation eliminates the need for S9 co-chromatography, simplifying the analytical workflow while preserving adduct pattern fidelity to the metabolically activated parent amine [3].

Computational Toxicology QSAR Validation

Azido-MeIQ serves as a key datapoint in QSAR models linking nitrenium ion electronic structure to mutagenic potency (see Evidence Item 4). Its inclusion in the 19-compound training set of Sabbioni & Wild (1992) makes it directly applicable for validating new in silico genotoxicity prediction algorithms that use AM1, DFT, or machine-learning descriptors of electrophilic reactivity [4].

Application
Selection Property
Validation Focus
Photoaffinity Labelling of DNA-Binding Proteins
UV-controllable activation without metabolic enzymes
Temporal control of nitrenium ion generation
Mammalian Cell Screening for SAR Studies
Highest ranked SCE inducer among analogs
Dynamic range for structural modification effects
32P-Postlabelling Adductomics Calibration Standard
Two-spot adduct profile fidelity
S9-free adduct pattern simplification
Computational Toxicology QSAR Validation
Inclusion in 19-compound QSAR training set
In silico genotoxicity algorithm benchmarking
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